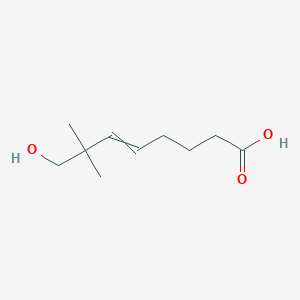

8-Hydroxy-7,7-dimethyloct-5-enoic acid

Beschreibung

8-Hydroxy-7,7-dimethyloct-5-enoic acid is a branched unsaturated hydroxy fatty acid characterized by a hydroxyl group at position 8, two methyl groups at position 7, and a double bond at position 3. The compound’s unsaturated backbone and hydroxyl group suggest reactivity in oxidation-reduction processes and possible roles in lipid signaling or enzyme interactions .

Eigenschaften

CAS-Nummer |

89559-98-8 |

|---|---|

Molekularformel |

C10H18O3 |

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

8-hydroxy-7,7-dimethyloct-5-enoic acid |

InChI |

InChI=1S/C10H18O3/c1-10(2,8-11)7-5-3-4-6-9(12)13/h5,7,11H,3-4,6,8H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

DTSQKAHBOITZLM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CO)C=CCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7,7-dimethyloct-5-enoic acid typically involves the use of 6-methyl-5-hepten-2-one as a starting material. The process includes several steps:

Hydroxylation: Introduction of a hydroxyl group to the starting material.

Cyclization: Formation of a cyclic structure using an acidic catalyst such as boron trifluoride diethyl etherate or iodine.

Esterification: Conversion of the hydroxyl group to an ester, followed by hydrolysis to yield the final carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy-7,7-dimethyloct-5-enoic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the double bond to yield a saturated compound.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst is often employed for reduction reactions.

Substitution: Nucleophilic reagents such as sodium hydroxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted carboxylic acids.

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-7,7-dimethyloct-5-enoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 8-Hydroxy-7,7-dimethyloct-5-enoic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

a) 8-Hydroxy-7,8-dimethyl-5-deaza-riboflavin (8-HDF)

- Structure : Contains a deazaflavin core with hydroxyl and dimethyl groups at positions 7 and 8, similar to the methyl and hydroxyl substituents in the target compound.

- Function: Acts as a light-harvesting chromophore in photolyases and cryptochromes . Unlike 8-Hydroxy-7,7-dimethyloct-5-enoic acid, 8-HDF is a cofactor involved in DNA repair via energy transfer.

- Reactivity : The hydroxyl group in 8-HDF participates in hydrogen bonding with photolyase active sites, a feature that may parallel the target compound’s interactions with enzymes .

b) 8-Hydroxy-7,7'-bis-epi-fraxiresinol (Dipsalignan A)

- Structure : A lignan with hydroxyl and dimethyl groups at position 7, resembling the substitution pattern of the target compound.

- Stereochemistry : The α-orientation of hydroxyl groups in both compounds influences their conformational stability and binding affinity .

c) 8-Hydroxy-7,8-dihydroguanine (8-oxoG)

- Structure : A nucleobase derivative with hydroxyl and methyl-like dihydro groups at positions 7 and 6.

- Role: A marker of oxidative DNA damage, contrasting with the proposed metabolic or signaling roles of 8-Hydroxy-7,7-dimethyloct-5-enoic acid .

- Repair Mechanisms : Unlike the target compound, 8-oxoG is excised by DNA repair enzymes like Ogg1, highlighting divergent biological pathways .

Functional Comparison

Reactivity and Stability

- Hydroxyl Group: The hydroxyl group in 8-Hydroxy-7,7-dimethyloct-5-enoic acid may undergo oxidation or esterification, akin to 8-HDF’s role in redox cycles .

- Double Bond: The oct-5-enoic moiety could participate in Michael addition or polymerization, similar to unsaturated fatty acids in lipid membranes.

- Steric Effects : The 7,7-dimethyl group may hinder enzymatic degradation, a feature observed in dimethyl-substituted lignans .

Research Findings and Limitations

- Synthetic Challenges: No direct synthesis data for 8-Hydroxy-7,7-dimethyloct-5-enoic acid are available in the evidence. Analogous compounds (e.g., iridoid glycosides in ) suggest that stereochemical control during synthesis is critical .

- Biological Data Gaps: While analogs like Dipsalignan A show antiviral activity, the target compound’s bioactivity remains unstudied.

- Analytical Techniques: NMR and CD spectroscopy, as used for fraxiresinol analogs, would be essential for confirming stereochemistry and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.